Desmethylmianserin chemical structure and properties
Desmethylmianserin chemical structure and properties
An In-Depth Technical Guide to Desmethylmianserin: Structure, Properties, and Analysis
Introduction
Desmethylmianserin, also known as normianserine, is the principal and pharmacologically active metabolite of the tetracyclic antidepressant mianserin. Following the administration of mianserin, it is readily formed in the body and circulates in the plasma, contributing significantly to the overall therapeutic and side-effect profile of the parent drug.[1] Understanding the chemical characteristics, pharmacological activity, and analytical quantification of desmethylmianserin is crucial for researchers, clinicians, and professionals in drug development for a comprehensive understanding of mianserin's action and for optimizing its therapeutic use. This guide provides a detailed technical overview of desmethylmianserin, from its fundamental chemical structure to its clinical relevance.
Chapter 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule begins with its chemical structure and physical characteristics. These properties dictate its behavior in biological systems and inform the development of analytical methods.
Chemical Structure
Desmethylmianserin retains the core tetracyclic structure of its parent compound, mianserin, with the only difference being the absence of a methyl group on the nitrogen atom of the piperazine ring.
Pharmacokinetic Characteristics
After administration of mianserin, desmethylmianserin is found in human plasma at concentrations of about one-third that of the parent drug. [1][2]There is considerable inter-individual variation in the steady-state plasma concentrations of both mianserin and desmethylmianserin. [3]Factors such as age can influence the plasma concentrations of mianserin, with older individuals showing increased levels. [3][4]However, the combined plasma concentrations of mianserin and desmethylmianserin tend to remain more stable with age. [3]The kinetics of both compounds appear to be linear with increasing doses. [3][4]
Chapter 4: Analytical Methodologies for Quantification
Accurate and reliable quantification of desmethylmianserin in biological matrices, particularly plasma, is essential for therapeutic drug monitoring and pharmacokinetic studies.
Overview of Analytical Techniques
Several analytical methods have been developed for the simultaneous determination of mianserin and its metabolites. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques due to their sensitivity and specificity. [5][6][7][8][9]Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. [5][7][9]
Experimental Protocol: HPLC-UV Method for Plasma Samples
The following is a representative protocol for the quantification of mianserin and desmethylmianserin in human plasma using HPLC with UV detection. [5] 1. Materials and Reagents:
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Reference standards of mianserin, desmethylmianserin, and an internal standard (e.g., doxepin).
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HPLC-grade methanol, acetonitrile, hexane, and isoamyl alcohol.
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Sodium hydroxide solution (1 M).
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Phosphoric acid.
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Human plasma.
2. Sample Preparation (Liquid-Liquid Extraction):
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To 1 mL of plasma sample, add 50 µL of the internal standard solution.
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Alkalinize the sample by adding 200 µL of 1 M sodium hydroxide and vortex.
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Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.
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Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
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Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detector set at an appropriate wavelength (e.g., 214 nm).
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Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Chapter 5: Chemical Synthesis
While desmethylmianserin is primarily encountered as a metabolite, its chemical synthesis is necessary for obtaining reference standards for analytical purposes and for further pharmacological research. A method for the synthesis of N-desmethylmianserin from mianserin has been reported using 1-chloroethylchloroformate. [10][11]This reaction results in a mixture of desmethylmianserin and the starting material, mianserin. A subsequent selective derivatization and separation process is then employed to isolate the pure N-desmethylmianserin hydrochloride. [10][11]
Chapter 6: Clinical and Research Significance
The study of desmethylmianserin is of significant clinical and research importance.
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Contribution to Therapeutic Effect: As an active metabolite, desmethylmianserin contributes to the overall antidepressant efficacy of mianserin. [1]Monitoring its levels can provide a more complete picture of the pharmacologically active compounds in a patient's system.
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Therapeutic Drug Monitoring (TDM): Measuring the plasma concentrations of both mianserin and desmethylmianserin can aid in optimizing treatment and ensuring that concentrations are within the therapeutic range, which has been suggested to be 101-183 nmol/L for the sum of both compounds. [3][4]* Understanding Side Effects: The differing pharmacological profiles of mianserin and desmethylmianserin, particularly regarding sedation, may help to explain the variability in side effects observed among patients. [1][12]* Pharmacogenetic Studies: Research into how genetic variations in metabolic enzymes like CYP2D6 affect the ratio of mianserin to desmethylmianserin can lead to more personalized approaches to antidepressant therapy. [13]
Conclusion
Desmethylmianserin is a key player in the pharmacology of mianserin. Its chemical properties, distinct (though related) pharmacological profile, and significant presence in the plasma of patients undergoing mianserin therapy underscore the importance of its study. For researchers and clinicians, a thorough understanding of desmethylmianserin is not merely academic but is essential for the safe and effective use of its parent drug. The analytical methods developed for its quantification are critical tools in achieving this understanding and in advancing the field of psychopharmacology.
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